molecular formula C4H14BNO5 B14165425 Diethanolamine borate CAS No. 68425-66-1

Diethanolamine borate

Cat. No.: B14165425
CAS No.: 68425-66-1
M. Wt: 166.97 g/mol
InChI Key: HRXOXDAKKRLSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C4H14BNO5, and it has a molecular weight of 166.969 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethanolamine borate is synthesized by reacting diethanolamine with boric acid. The reaction typically occurs at elevated temperatures, often around the boiling point of toluene. The molar ratio of diethanolamine to boric acid is usually 1:1.4, and the reaction is carried out at temperatures ranging from 170°C to 180°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the polycondensation of fatty acids (such as stearic acid or oleic acid), diethanolamine, and boric acid. This process is conducted at high temperatures to ensure complete reaction and formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Diethanolamine borate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various organic compounds. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different borate esters, while substitution reactions can lead to the formation of new borate derivatives .

Mechanism of Action

The mechanism of action of diethanolamine borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the context in which this compound is used .

Properties

CAS No.

68425-66-1

Molecular Formula

C4H14BNO5

Molecular Weight

166.97 g/mol

IUPAC Name

boric acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H

InChI Key

HRXOXDAKKRLSMI-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C(CO)NCCO

physical_description

Liquid

Related CAS

93859-15-5
93924-91-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.